molecular formula C29H36O9 B1260435 Schintrilactone A

Schintrilactone A

Cat. No.: B1260435
M. Wt: 528.6 g/mol
InChI Key: ZXKKDVNFQJKHMG-VHOWZDSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schintrilactone A is a natural product found in Schisandra chinensis with data available.

Scientific Research Applications

Structural Characterization

  • Unique Carbon Skeleton : Schintrilactone A, along with its diastereomer schintrilactone B, were identified as nortriterpenoids with a modified five-membered D ring and delta-lactone E ring. These compounds were found to have a unique carbon skeleton determined through spectroscopic evidence and density functional theory calculations (Huang et al., 2007).

Biological Activities and Synthesis

  • Biological Activities : Preliminary biological assays indicated that this compound and related compounds possess activities for inhibiting hepatitis, tumors, and HIV-1 (Xiao et al., 2011).
  • Synthetic Challenge and Total Synthesis : The complex molecular structure of this compound, featuring a highly oxygenated framework with multiple stereogenic centers, posed a significant synthetic challenge. The first total synthesis of this compound was achieved, opening pathways for synthesizing related compounds and analogues (Xiao et al., 2011).

Chemical Diversity and Isolation

  • Chemical Diversity : Schisandra chinensis produces a diverse range of terpenoids, including this compound. This diversity reflects the plant's potential for yielding novel chemical entities with various pharmacological activities (Huang et al., 2008).

Potential Therapeutic Applications

  • Neuroprotective Activities : Some schinortriterpenoids, related to this compound, showed moderate protective activities against corticosterone-induced apoptosis in PC12 cells, suggesting potential neuroprotective applications (Wang et al., 2021).
  • Anti-inflammatory Activities : Highly oxygenated triterpenoids from Schisandra chinensis, including compounds related to this compound, were evaluated for anti-inflammatory activities, with some showing significant inhibition of NO production (Song et al., 2016).

Properties

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

(1S,3R,7R,10S,13R,14S,18R,19R)-1-hydroxy-9,9,18-trimethyl-18-[(2R,3Z)-2-methyl-3-(4-methyl-5-oxofuran-2-ylidene)propanoyl]-4,8,15-trioxapentacyclo[11.7.0.03,7.03,10.014,19]icosane-5,16-dione

InChI

InChI=1S/C29H36O9/c1-14(8-16-9-15(2)25(33)35-16)24(32)27(5)12-22(31)36-23-17-6-7-19-26(3,4)37-20-10-21(30)38-29(19,20)13-28(17,34)11-18(23)27/h8-9,14,17-20,23,34H,6-7,10-13H2,1-5H3/b16-8-/t14-,17-,18+,19+,20-,23-,27-,28+,29-/m1/s1

InChI Key

ZXKKDVNFQJKHMG-VHOWZDSMSA-N

Isomeric SMILES

CC1=C/C(=C/[C@@H](C)C(=O)[C@@]2(CC(=O)O[C@H]3[C@@H]2C[C@]4([C@@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)/OC1=O

Canonical SMILES

CC1=CC(=CC(C)C(=O)C2(CC(=O)OC3C2CC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)OC1=O

Synonyms

schintrilactone A
schintrilactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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